1,3-Propane-2,2-d2-diol
Overview
Description
“1,3-Propane-2,2-d2-diol” is a compound with the molecular formula C3H8O2 . It is also known by other names such as “this compound”, “1,3-Propanediol-d2”, “2,2-dideuteriopropane-1,3-diol”, and "Dideuteropropan-1,3-diol" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3-Amino-1, 2-propanediol have been synthesized from 3-chloro-1, 2-propanediol and ammonia . Another related compound, propylene carbonate, has been synthesized from propane-1,2-diol and urea .
Molecular Structure Analysis
The molecular weight of “this compound” is 78.11 g/mol . The InChI representation of the compound is InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2
. The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 78.11 g/mol . It has a XLogP3 of -1, indicating its hydrophilic nature . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It also has two rotatable bond counts . The exact mass and monoisotopic mass of the compound are 78.064982986 g/mol . The topological polar surface area of the compound is 40.5 Ų .
Scientific Research Applications
Downstream Processing in Biochemical Production
1,3-Propane-2,2-d2-diol is closely related to 1,3-propanediol, which has significant industrial applications. In the context of biologically produced diols like 1,3-propanediol, downstream processing plays a crucial role. The separation process from the fermentation broth accounts for more than 50% of the total production costs. Techniques like evaporation, distillation, membrane filtration, pervaporation, and others are used, but they have limitations in terms of yield, purity, and energy consumption, indicating a need for improved methods in this area (Xiu & Zeng, 2008).
Application in Material Science
Polyurethanes based on derivatives of 1,3-propanediol, such as 2,2-dinitropropane-1,3-diol, have been studied for potential use as energetic binders in materials. These polymers show good physical stability, thermal stability, and moderate energetic properties, suggesting their suitability for applications in energetic formulations (Bellan et al., 2016).
Microbial Production and Applications
Microorganisms can be genetically engineered to enhance the production of 1,3-propanediol, which is a key monomer for synthesizing various commercial products. These engineered strains offer higher yields and overcome production barriers faced by natural microorganisms, highlighting the importance of biotechnological advances in this field (Yang et al., 2018).
Advances in Biotechnological Production
The biotechnological production of 1,3-propanediol has seen significant advancements, especially in bioprocess engineering methods. Mathematical model-based approaches have been employed to design bioreactor operating strategies, improving production efficiency. However, challenges still exist in downstream processing, emphasizing the need for further innovation in this area (Kaur et al., 2012).
Future Directions
“1,3-Propane-2,2-d2-diol” could be a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications . It is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts . Therefore, it could increase the bio-based content of polyester resins .
Properties
IUPAC Name |
2,2-dideuteriopropane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-DICFDUPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.